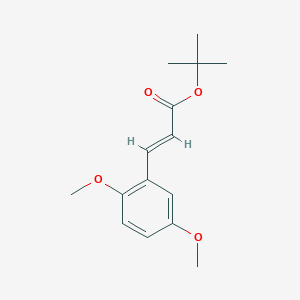
tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate typically involves the esterification of (E)-3-(2,5-dimethoxyphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of tert-Butyl 3-(2,5-dimethoxyphenyl)propanol.
Substitution: Formation of tert-Butyl (E)-3-(2,5-dihydroxyphenyl)acrylate.
Applications De Recherche Scientifique
tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups on the phenyl ring can enhance its binding affinity to certain targets, while the acrylate moiety can participate in covalent interactions with nucleophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (E)-3-(2,4-dimethoxyphenyl)acrylate
- tert-Butyl (E)-3-(3,4-dimethoxyphenyl)acrylate
- tert-Butyl (E)-3-(2,5-dihydroxyphenyl)acrylate
Uniqueness
tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting its interactions with other molecules.
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-14(16)9-6-11-10-12(17-4)7-8-13(11)18-5/h6-10H,1-5H3/b9-6+ |
Clé InChI |
QDRNOPKYWQJOLZ-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)
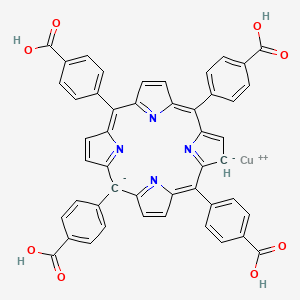
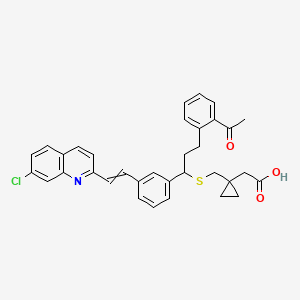



![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)
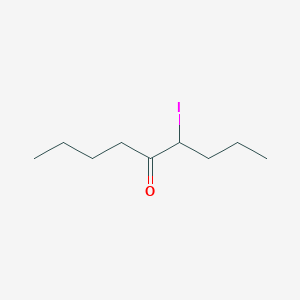
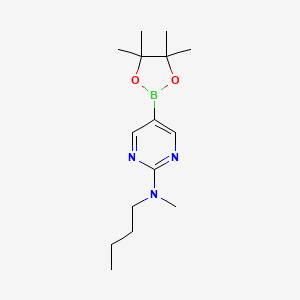

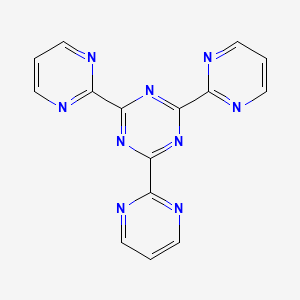
![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)
